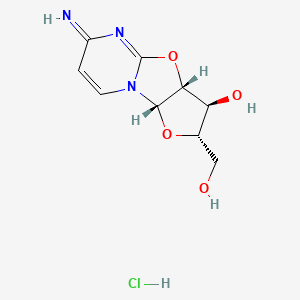

2,2'-Anhydro-1beta-D-arabinofuranosylcytosine hydrochloride

Description

Historical Context of Nucleoside Analogue Development

The development of nucleoside analogues as therapeutic agents represents a significant milestone in medicinal chemistry and cancer treatment. These compounds, which mimic natural nucleosides, were among the first effective chemotherapeutic agents. cuni.cz Their history is intertwined with the growing understanding of DNA replication and repair mechanisms. oup.com

The journey of nucleoside analogues began with the synthesis of compounds designed to interfere with nucleic acid synthesis, a critical process for rapidly dividing cancer cells. cuni.cz Cytarabine (ara-C), a key pyrimidine (B1678525) analogue, was approved for clinical use in 1969 and became an essential medicine for treating various leukemias. nih.gov The success of early analogues like Cytarabine spurred further research into developing related compounds, or congeners, with improved therapeutic profiles. This led to the exploration of prodrugs, which are inactive or less active molecules that are converted into the active form within the body. nih.gov

Fundamental Role as a Prodrug in Antimetabolite Chemotherapeutics

Ancitabine hydrochloride functions as a prodrug, a precursor to the active anticancer agent, Cytarabine. nih.govmedchemexpress.com Upon administration, Ancitabine is slowly hydrolyzed into Cytarabine. nih.govcancer.govalfa-api.com This gradual conversion is a key feature, aiming to maintain a more constant and prolonged therapeutic action of Cytarabine in the body. nih.govcancer.govpharmacompass.com

As an antimetabolite, the active form of the drug interferes with normal metabolic processes within cells, specifically the synthesis of DNA. echemi.comcymitquimica.com By mimicking natural nucleosides, these analogues are taken up by cancer cells and incorporated into their DNA. cymitquimica.com This incorporation disrupts the DNA replication process, ultimately leading to cell death. targetmol.compatsnap.com

Ancitabine Hydrochloride's Position as a Cytarabine Congener

Ancitabine hydrochloride is classified as a congener of Cytarabine. nih.govpharmacompass.com This means it is a compound that is chemically related to Cytarabine, differing by a specific modification. In the case of Ancitabine, there is a 2,2'-anhydro bond, forming a cyclic structure. nih.gov This structural difference is what allows it to act as a prodrug.

The slow conversion of Ancitabine to Cytarabine is intended to overcome some of the limitations of administering Cytarabine directly, such as its short half-life in the bloodstream. cancer.gov By providing a sustained release of the active drug, Ancitabine hydrochloride may offer a more consistent therapeutic effect. nih.govcancer.gov

Properties

IUPAC Name |

4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4.ClH/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8;/h1-2,4,6-8,10,13-14H,3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOWNALBTMILAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40907105 | |

| Record name | 2,2'-Anhydro-1-beta-D-arabinofuranosylcytosine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40907105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10212-25-6 | |

| Record name | Cyclocytidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Anhydro-1-beta-D-arabinofuranosylcytosine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40907105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

Ancitabine hydrochloride is a white, needle-like crystalline powder. alfa-api.com It is freely soluble in water, slightly soluble in methanol (B129727) and ethanol, and practically insoluble in ether, benzene, and chloroform. alfa-api.com

| Property | Value |

| Molecular Formula | C9H12ClN3O4 nih.gov |

| Molecular Weight | 261.66 g/mol nih.gov |

| CAS Number | 10212-25-6 cymitquimica.com |

| Synonyms | Cyclocytidine hydrochloride, 2,2'-O-Cyclocytidine hydrochloride nih.gov |

Mechanism of Action

Conversion to Cytarabine

Upon administration, Ancitabine hydrochloride undergoes slow hydrolysis to form Cytarabine. nih.govcancer.govtargetmol.com This conversion can occur under physiological conditions. medchemexpress.com

Inhibition of DNA Polymerase and DNA Synthesis

Once converted to Cytarabine, the molecule is then phosphorylated within the cell to its active triphosphate form, Cytarabine triphosphate (ara-CTP). nih.govalfa-api.comtargetmol.com Ara-CTP acts as a competitive inhibitor of DNA polymerase. nih.govtargetmol.com It competes with the natural nucleoside, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand during the S phase of the cell cycle. nih.govtargetmol.com

The incorporation of ara-CTP into the DNA chain leads to the cessation of DNA replication. nih.govtargetmol.com The arabinose sugar in the molecule, instead of the natural deoxyribose, sterically hinders the rotation of the DNA molecule, effectively terminating the chain. nih.govtargetmol.com This inhibition of DNA synthesis and repair ultimately triggers cell death in rapidly dividing cancer cells. cymitquimica.comtargetmol.com

Research Findings

Antitumor Activity

Studies have demonstrated the antineoplastic activity of Ancitabine hydrochloride. nih.govechemi.com Its ability to inhibit the proliferation of tumor cells is attributed to its interference with DNA synthesis. medchemexpress.com The slow release of Cytarabine from Ancitabine is thought to provide a more sustained cytotoxic effect against cancer cells. nih.govcancer.gov

Effects on DNA Synthesis

The primary effect of Ancitabine hydrochloride at the molecular level, following its conversion to ara-CTP, is the profound inhibition of DNA synthesis. medchemexpress.comcymitquimica.com By acting as a chain terminator, it effectively halts the replication of the genetic material necessary for cell division. cymitquimica.com This mechanism is particularly effective against cells that are in the S phase (synthesis phase) of the cell cycle, a characteristic of many cancer cells. nih.govtargetmol.com

Synthesis and Formulation

Chemical Synthesis

One described method for preparing Ancitabine involves the acylation of cytidine (B196190) with acetylsalicyloyl chloride to produce acetyl ancitabine. google.com This intermediate is then deprotected in a methanol (B129727) hydrochloride solution to yield Ancitabine. google.com Another synthesis route starts from D-(-)-Arabinose. chemicalbook.com The final step to obtain Cytarabine hydrochloride from Ancitabine involves an open-loop reaction. google.com

Formulation for Research

For research purposes, Ancitabine hydrochloride is typically available as a solid. cymitquimica.com Its solubility in water facilitates its use in laboratory settings. alfa-api.comcymitquimica.com

Q & A

Q. What are the validated synthetic routes for Ancitabine hydrochloride, and how can researchers ensure reproducibility?

Ancitabine hydrochloride is synthesized via a multi-step process involving D-arabinose, cyanamide, and propionitrile under controlled conditions . Key steps include forming 2-amino-β-D-arabinofuranosyloxazoline hydrochloride and subsequent cyclization. To ensure reproducibility:

- Document reaction parameters (temperature, pH, time) rigorously.

- Validate intermediate purity using HPLC (>98% purity threshold) .

- Cross-reference protocols with published syntheses, such as Rao et al. (2013), which details precursor preparation and final compound isolation .

Q. What analytical methods are recommended for characterizing Ancitabine hydrochloride identity and purity?

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, with >98.0% purity criteria .

- Structural Confirmation : Use -NMR and -NMR to verify the cyclocytidine backbone and hydrochloride salt formation .

- Chirality : Measure optical rotation (e.g., in water) to confirm stereochemical integrity .

Q. How should Ancitabine hydrochloride be stored to maintain stability in laboratory settings?

- Store as a lyophilized powder at -20°C; avoid freeze-thaw cycles to prevent hydrolysis .

- In solution (DMSO or water), aliquot and store at -80°C for ≤1 month .

- Monitor degradation via HPLC for unexpected peaks (e.g., cytarabine derivatives) .

Q. What safety protocols are critical when handling Ancitabine hydrochloride in vitro?

- Use nitrile gloves (tested via ANSell Chemical Resistance Guide) and safety goggles .

- Work under fume hoods to minimize inhalation risks; dispose of waste via approved biohazard protocols .

- Train personnel on spill decontamination (e.g., neutralization with 10% sodium bicarbonate) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate Ancitabine hydrochloride’s mechanism in leukemia models?

- In Vitro : Use Jurkat or K562 cell lines with dose-response assays (0.1–100 µM) and measure apoptosis (Annexin V/PI) or DNA damage (γ-H2AX foci) .

- In Vivo : Optimize dosing in xenograft models (e.g., 10–50 mg/kg, IV, q3d) and monitor tumor volume vs. hematotoxicity .

- Include controls for metabolite interference (e.g., cytarabine) to isolate Ancitabine-specific effects .

Q. How to resolve contradictions in reported IC50 values across studies?

- Variable Sources : Batch-to-batch purity differences (validate via HPLC) .

- Assay Conditions : Standardize cell culture media (e.g., RPMI vs. DMEM) and serum concentrations .

- Data Normalization : Use internal standards (e.g., cisplatin) to calibrate cytotoxicity assays .

Q. What methodologies are suitable for studying Ancitabine hydrochloride’s synergy with other antimetabolites?

- Sequential vs. Concurrent Dosing : Test combinations with cytarabine or gemcitabine using Chou-Talalay analysis to calculate combination indices (CI) .

- Mechanistic Interrogation : Employ RNA-seq to identify overlapping pathways (e.g., DNA repair gene suppression) .

- In Vivo Validation : Use syngeneic models to assess pharmacokinetic interactions (e.g., AUC changes) .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic Profiling : Measure plasma half-life and metabolite conversion rates (e.g., Ancitabine → cytarabine) .

- Tumor Microenvironment Factors : Evaluate hypoxia’s impact on drug activation using 3D spheroid models .

- Dose Escalation Studies : Adjust regimens based on bioavailability (e.g., oral vs. IV administration) .

Q. What experimental strategies can improve Ancitabine hydrochloride’s stability in aqueous formulations?

- Lyophilization : Optimize excipients (e.g., mannitol) to prevent hydrolysis during reconstitution .

- pH Optimization : Maintain pH 4.5–5.5 in buffered solutions to enhance shelf life .

- Accelerated Stability Testing : Use thermal stress (40°C/75% RH) to predict degradation pathways .

Methodological Resources

- Synthesis & Characterization : Refer to Rao et al. (2013) for step-by-step guidance and TCI Chemicals’ protocols for HPLC validation .

- Safety & Handling : Follow University of Georgia’s SOPs for hazardous compound management .

- Data Analysis : Apply EUFIC’s framework for reconciling conflicting data and Cambridge English’s guidelines for reproducible research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.